4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane
Description
Chemical Identity and Nomenclature
4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane is a boronate ester compound with the molecular formula C₁₅H₂₁BO₃ and a molecular weight of 260.14 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its complex structural architecture. The core structure consists of a 1,3,2-dioxaborolane ring system, commonly known as a pinacol boronate ester, which is substituted with four methyl groups at the 4 and 5 positions.
The phenyl ring component bears a prop-2-en-1-yloxy substituent at the meta position, which introduces an allyl ether functionality to the molecular framework. This structural arrangement places the compound within the broader category of arylboronic acid derivatives, specifically those protected as pinacol esters. The presence of the allyloxy group at the 3-position of the phenyl ring distinguishes this compound from other phenylboronate esters and contributes to its unique chemical properties and synthetic utility.
The compound is assigned the Chemical Abstracts Service registry number 1424265-66-6, which serves as its primary international identifier. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C=CCOc1cccc(c1)B1OC(C(O1)(C)C)(C)C, which encodes the complete connectivity pattern of the molecule. The compound exhibits characteristics typical of boronate esters, including stability under ambient conditions and compatibility with various organic synthesis protocols.
Historical Context and Development
The development of this compound is intimately connected to the broader evolution of organoborane chemistry and cross-coupling methodology. Boronate esters, particularly those derived from pinacol, emerged as crucial synthetic intermediates following the development of palladium-catalyzed cross-coupling reactions in the latter half of the twentieth century. The utility of boronic acid derivatives in forming carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling reaction established the fundamental importance of these compounds in synthetic organic chemistry.
The specific structural features incorporated into this compound reflect advances in understanding the relationship between boronate ester structure and reactivity. The pinacol protecting group, first introduced to stabilize boronic acids against hydrolysis and oligomerization, became standard practice due to its ease of installation and removal under mild conditions. The tetramethyl substitution pattern at the 4,4,5,5-positions of the dioxaborolane ring provides enhanced steric protection for the boron center while maintaining synthetic accessibility.
The incorporation of allyloxy functionality represents a strategic design choice that enables dual reactivity patterns within a single molecular framework. This approach reflects the modern trend toward multifunctional synthetic building blocks that can participate in sequential or orthogonal reaction manifolds. The development of such compounds has been driven by the increasing complexity of target molecules in pharmaceutical and materials science applications, where efficiency and atom economy are paramount considerations.
The synthetic accessibility of this compound through established borylation methodologies, including the Miyaura borylation reaction using bis(pinacolato)diboron, demonstrates the maturation of organoborane synthetic chemistry. These methodological advances have enabled the preparation of structurally diverse boronate esters with predictable properties and reliable synthetic protocols, contributing to their widespread adoption in synthetic laboratories worldwide.
Alternative Names and Identifiers
This compound is recognized by numerous alternative names and systematic identifiers that reflect different naming conventions and database requirements. The compound is commonly referred to as allyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ether, which emphasizes the ether linkage between the allyl group and the phenyl ring. This alternative nomenclature provides a more intuitive description of the molecular connectivity for synthetic chemists familiar with ether chemistry.
The compound registry includes several database-specific identifiers that facilitate literature searching and compound procurement. The PubChem Compound Identifier number provides access to comprehensive chemical information within the National Center for Biotechnology Information database system. The Molecular Design Limited registry number MFCD20231455 serves as a unique identifier within chemical inventory systems. These standardized identifiers ensure unambiguous compound identification across different chemical databases and supplier catalogs.
Commercial suppliers utilize various catalog numbers and proprietary identifiers for inventory management and ordering purposes. The compound appears in chemical catalogs under designations such as those used by Aaron Chemicals Limited, AOBChem, and other specialty chemical suppliers. These commercial identifiers often incorporate supplier-specific coding systems that facilitate internal inventory tracking and customer ordering processes.
The systematic International Union of Pure and Applied Chemistry name provides the most precise chemical description, while trade names and supplier designations offer practical utility for procurement and laboratory communication. The diversity of naming conventions reflects the compound's presence across multiple chemical databases and commercial sources, indicating its established role in synthetic chemistry applications.
Relationship to Other Boronate Esters
This compound belongs to the extensive family of pinacol boronate esters, which represent one of the most important classes of organoboron compounds in synthetic chemistry. This compound shares the characteristic 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core structure with numerous related compounds, including simpler alkyl and aryl derivatives that have found widespread application in cross-coupling reactions.
The structural relationship to other phenylboronate esters is particularly significant for understanding reactivity patterns and synthetic applications. Compounds such as 4,4,5,5-tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane represent regioisomeric variants where the allyloxy substituent occupies the para position rather than the meta position. These positional isomers exhibit different electronic properties and steric environments around the boron center, influencing their behavior in catalytic processes and cross-coupling reactions.
The allyloxy functionality distinguishes this compound from simpler arylboronate esters while connecting it to a broader family of ether-substituted derivatives. Related compounds include 4,4,5,5-tetramethyl-2-[2-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane, which positions the allyloxy group ortho to the boronate ester. The ortho substitution pattern creates distinct steric and electronic environments that can significantly influence reaction outcomes and selectivity in synthetic applications.
Comparison with non-aromatic boronate esters, such as 2-(but-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reveals the influence of aromatic conjugation on compound stability and reactivity. The aromatic system provides additional stabilization through conjugation with the vacant p-orbital of boron, while also offering sites for electrophilic aromatic substitution and other functionalization reactions. The alkyl chain boronate esters typically exhibit different solubility profiles and may require different reaction conditions for optimal performance in synthetic transformations.
The relationship to methoxy-substituted analogues, such as 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, illustrates the importance of substituent electronics in boronate ester chemistry. The electron-donating properties of alkoxy groups can influence the Lewis acidity of the boron center and affect reaction rates in nucleophilic processes. The allyloxy group provides similar electronic effects while introducing additional reactive functionality through the terminal alkene group.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-prop-2-enoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJUJRNLCPKWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that this compound belongs to the class of organoboron compounds known as boronic esters, specifically a pinacol boronic ester . These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as a reagent to borylate arenes , which is a key step in many synthetic pathways for creating biologically active compounds .
The pharmacokinetics and the effect of environmental factors on the action, efficacy, and stability of this compound would depend on its specific chemical properties, including its stability, solubility, and reactivity. These properties can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound has the following structural formula:
It features a dioxaborolane ring and an allyl ether moiety, which contribute to its reactivity and biological interactions. The compound is characterized by high lipophilicity and moderate polar surface area, indicating potential for cell membrane permeability.
Biological Activity
Mechanisms of Action
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : The presence of the dioxaborolane structure suggests potential inhibition of certain enzymes involved in metabolic pathways. Preliminary data show that it may inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation .
- Cell Proliferation Modulation : In vitro studies have demonstrated that the compound can influence cell proliferation rates in various cancer cell lines. It appears to induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent .
Case Studies
Case Study 1: Antioxidant Effects
A study involving human cell lines treated with varying concentrations of this compound revealed a dose-dependent reduction in oxidative stress markers. The compound significantly decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced cellular antioxidant capacity .
Case Study 2: Cancer Cell Lines
In research focusing on breast cancer cell lines (MCF-7), the compound was shown to inhibit cell growth by approximately 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated that this inhibition was associated with increased apoptosis rates .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 234.10 g/mol |
| Boiling Point | No data available |
| Log P (octanol-water) | 1.33 |
| Solubility | High in organic solvents |
| Cytotoxicity (MCF-7 Cells) | IC50 = 50 µM |
Scientific Research Applications
Organic Synthesis
Borylation Reactions
This compound is particularly useful in borylation reactions, where it acts as a borylating agent. Borylation is a critical step in the synthesis of organoboron compounds, which are valuable intermediates in organic synthesis. The presence of the dioxaborolane moiety facilitates the transfer of boron to various substrates under mild conditions. For instance, it can be used to borylate aromatic compounds at the benzylic C-H bonds in the presence of palladium catalysts, enhancing the functionalization of complex organic molecules .
Cross-Coupling Reactions
In cross-coupling reactions such as Suzuki-Miyaura coupling, this compound serves as an effective boron source. The ability to form stable complexes with palladium allows for high-yield transformations between aryl halides and organoboron compounds. This application is significant for the development of pharmaceuticals and agrochemicals where precise molecular architectures are required .
Materials Science
Polymer Chemistry
The compound can be utilized in polymer chemistry as a building block for creating functional polymers. Its reactive vinyl group allows for copolymerization with other monomers to produce materials with tailored properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .
Light Emitting Diodes (LEDs)
Research indicates that derivatives of this compound can be employed in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of boron into the organic framework contributes to improved charge transport properties and luminescence efficiency, which are crucial for the performance of OLED devices .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted potential anticancer properties associated with compounds similar to 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane. Research has shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Their ability to selectively target cancerous cells while sparing normal cells presents a promising avenue for drug development.
Drug Delivery Systems
The compound's unique structure allows it to be integrated into drug delivery systems. By modifying its chemical properties, researchers can enhance solubility and bioavailability of therapeutic agents. This application is particularly relevant for hydrophobic drugs that require effective delivery mechanisms to improve therapeutic outcomes .
Case Studies
Comparison with Similar Compounds
Comparison with Similar 1,3,2-Dioxaborolane Derivatives
Structural and Electronic Variations
The reactivity and applications of 1,3,2-dioxaborolanes are heavily influenced by the substituents on the boron atom. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Dioxaborolane Derivatives
Reactivity and Steric Effects
- Steric Considerations : The tetramethyl dioxaborolane core provides consistent steric bulk across analogs, but substituent variations modulate reactivity. For example, the allyloxy group in the target compound offers moderate steric hindrance compared to the bulkier isopropoxy group in , which may reduce reaction rates in sterically demanding processes .
- Electronic Effects : Electron-donating groups (e.g., allyloxy, pentyloxy) enhance the nucleophilicity of the boron-bound aryl ring, facilitating cross-couplings with electron-deficient partners. Conversely, electron-withdrawing groups (e.g., methylsulfonyl, nitro) increase electrophilicity, favoring reactions with electron-rich substrates .
- Functionalization Potential: The allyloxy group in the target compound allows for post-functionalization via alkene reactions (e.g., hydroarylation, cycloadditions), a feature absent in derivatives with saturated or aromatic substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane, and how does its allyloxy substituent influence reactivity?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a brominated precursor (e.g., 3-(allyloxy)phenyl bromide) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C . The allyloxy group introduces steric and electronic effects: the oxygen atom enhances boronate stability via resonance, while the allyl moiety allows post-functionalization through click chemistry or radical reactions. Characterization via ¹H/¹³C NMR should confirm the absence of protodeboronation byproducts, common in arylboronic esters .
Q. How can researchers ensure the purity and stability of this boronic ester during storage and reactions?
- Methodological Answer : Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) or ¹¹B NMR, where a singlet near δ 30 ppm confirms boronate integrity . Avoid protic solvents (e.g., MeOH, H₂O) in reactions; instead, use anhydrous THF or toluene. For long-term stability, add stabilizers like 2,6-lutidine (1–5 mol%) to suppress Lewis acid-catalyzed decomposition .
Advanced Research Questions
Q. How does the allyloxy group impact Suzuki-Miyaura cross-coupling efficiency, and how can researchers address contradictory yields in aryl halide couplings?
- Methodological Answer : The allyloxy group’s electron-donating nature reduces electrophilicity at the boron center, potentially slowing transmetallation. To optimize coupling:
- Use Pd catalysts with strong π-accepting ligands (e.g., SPhos or RuPhos) to enhance oxidative addition .
- Add Cs₂CO₃ (2–3 equiv) to deprotect the boronate in situ, improving reactivity with electron-deficient aryl halides .
- Contradictory yields may arise from competing side reactions (e.g., homocoupling or β-hydride elimination). Monitor reaction progress via TLC or in situ IR spectroscopy, and adjust temperature (60–90°C) or solvent polarity (DMF > THF) to favor coupling over side pathways .
Q. What strategies are effective for analyzing and resolving regioisomer formation in allyloxy-substituted dioxaborolane derivatives?
- Methodological Answer : Regioisomers may form during allylation or borylation steps. To resolve:
- Use 2D NMR (NOESY or HSQC) to distinguish between ortho/meta/para substitution patterns on the phenyl ring .
- For boronate regioisomers, employ chiral stationary phase HPLC (e.g., Chiralpak IB) or derivatize with a chiral diol (e.g., (R)-BINOL) to separate enantiomers via ¹¹B NMR splitting .
- Computational DFT studies (e.g., Gaussian 16) can predict thermodynamic stability of isomers, guiding synthetic optimization .
Q. How can researchers leverage the allyloxy group for post-functionalization in polymer or materials science applications?
- Methodological Answer : The allyl group enables thiol-ene click chemistry or radical-mediated grafting. For example:
- React with thiol-terminated polymers (e.g., PEG-SH) under UV light with a photoinitiator (e.g., DMPA) to form covalent linkages .
- In radical polymerization, use AIBN to initiate allyl group addition to vinyl monomers (e.g., styrene), creating boronate-functionalized copolymers .
- Monitor functionalization efficiency via GPC and ¹H NMR integration of allyl proton disappearance (δ 5.8–6.2 ppm) .
Data Contradiction and Optimization
Q. Why do reported catalytic activities vary in asymmetric allylation reactions using this compound, and how can reproducibility be improved?
- Methodological Answer : Variations arise from moisture sensitivity, ligand stereoselectivity, and boronate activation. To ensure reproducibility:
- Pre-dry solvents (THF, CH₂Cl₂) over molecular sieves and use Schlenk techniques for air-sensitive steps .
- Screen chiral ligands (e.g., BINAP or Josiphos) to identify optimal enantioselectivity for specific substrates .
- Standardize reaction protocols (e.g., catalyst loading at 2–5 mol%, 0.1 M concentration) and report detailed kinetic data (TOF, TON) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
